5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide
Description
Properties
CAS No. |
648922-80-9 |
|---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-7-9-18(27-12-11-16-5-3-2-4-6-16)14-20(15)24-22(26)19-13-17(23)8-10-21(19)25/h2-10,13-14,25H,11-12H2,1H3,(H,24,26) |
InChI Key |
AMKSLFBMAYYAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCC2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis generally begins with derivatives of 5-chloro-2-hydroxybenzoic acid and appropriately substituted benzylamines. The choice of these starting materials is crucial for the successful formation of the target compound.
Stepwise Synthesis
-
- The initial step involves reacting 5-chloro-2-hydroxybenzoic acid with an appropriate amine to form the benzamide linkage. This reaction typically requires a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions to promote the formation of the amide bond.
-
- Following the formation of the benzamide, an alkylation step is performed where a suitable alkyl halide (for instance, 2-methyl-5-bromophenylethoxy) is introduced to the nitrogen atom of the benzamide. This step can be facilitated using a base such as potassium carbonate in a polar aprotic solvent like DMF (dimethylformamide).
-
- The introduction of the hydroxy group at the 2-position can be achieved through hydroxylation reactions, often employing reagents such as boron trifluoride etherate or using oxidative conditions with hydrogen peroxide in acidic medium.
Final Purification
After completing the synthesis, purification is typically required to isolate the desired product from by-products and unreacted starting materials. Common purification techniques include:
Recrystallization: This method is used to purify solid products by dissolving them in a hot solvent and allowing them to crystallize upon cooling.
Column Chromatography: This technique separates compounds based on their size and polarity, allowing for effective isolation of the target compound.
Reaction Conditions
The reaction conditions play a vital role in determining the success of each step in the synthesis:
| Step | Reagents/Conditions | Temperature | Time |
|---|---|---|---|
| Amide Formation | 5-chloro-2-hydroxybenzoic acid, amine, EDC | Room temperature | Several hours |
| Alkylation | Alkyl halide, potassium carbonate, DMF | Reflux | 12-24 hours |
| Hydroxylation | Boron trifluoride etherate or H₂O₂ | Varies | Several hours |
Yield and Characterization
The overall yield of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide can vary depending on the efficiency of each reaction step and purification process. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Data Table: Comparison of Related Benzamide Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide | 648922-80-9 | C22H20ClNO3 | 381.8 |
| N-Phenethyl-5-chloro-2-methoxybenzamide | Not available | C17H18ClN O3 | Not available |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides.
Scientific Research Applications
Biological Activities
Research has demonstrated that 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide exhibits various biological activities, particularly in the realm of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Studies have shown that related compounds in the benzamide class can inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase. For instance, derivatives of hydroxy-N-phenylbenzamides have been identified as mixed inhibitors of these cholinesterases, suggesting that modifications to the benzamide structure can enhance inhibitory potency .
Anticancer Activity
Benzamide derivatives have been explored for their anticancer properties. The structure of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide may allow it to interact with cancer-related targets, potentially leading to the development of novel anticancer agents. The presence of the chloro and hydroxy groups may enhance its ability to modulate biological pathways involved in tumor growth.
Case Study 1: Synthesis and Characterization
A study focusing on the synthesis of benzamide derivatives highlighted how structural variations can lead to different biological activities. The synthesis of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide was performed under controlled conditions, followed by characterization using techniques like NMR and IR spectroscopy to confirm the molecular structure .
Case Study 2: Antimicrobial Studies
Another investigation assessed the antimicrobial properties of various benzamide derivatives, including those structurally similar to 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide. The results indicated that certain modifications could enhance activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include derivatives with variations in the N-phenyl substituent, halogenation patterns, and functional groups (e.g., methoxy vs. hydroxy). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Bulk and Flexibility :
- The target compound’s 2-phenylethoxy group introduces greater steric hindrance compared to simpler substituents like benzyl (2b) or phenethyl (2c). This may impact molecular packing in crystal lattices and membrane permeability .
- The phenethyl group in 2c allows conformational flexibility, whereas the phenethoxy group in the target compound adds rigidity due to the ether linkage.
Hydrogen Bonding and Polarity: The hydroxyl group at position 2 in the target compound and analogs (e.g., 2a–2c, 29) facilitates hydrogen bonding, critical for biological activity.
Electron-Withdrawing Groups :
- Compounds with electron-withdrawing substituents (e.g., 4-CF3 in 29) exhibit higher melting points (222–223°C) compared to analogs with electron-donating groups, likely due to improved crystal packing and intermolecular interactions .
Antimicrobial and Antitubercular Activity :
- Compound 29 (4-CF3 substituent) demonstrates potent antitubercular activity, attributed to the trifluoromethyl group’s electron-withdrawing effects, which enhance binding to mycobacterial targets .
- Compound 28 (2-CF3 substituent) shows lower activity (mp 155–157°C), highlighting the importance of substituent position .
MAO Inhibition :
- Analogs with nitro or methoxy groups (e.g., compounds 37–41 in ) exhibit MAO inhibitory activity. The target compound’s hydroxyl group could similarly interact with enzyme active sites, though its bulky substituent might reduce affinity.
Biological Activity
5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide, a compound with the CAS number 648922-80-9, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide is , with a molecular weight of approximately 409.85 g/mol. The compound features several functional groups that contribute to its biological activity:
- Chloro group : Enhances lipophilicity and may influence receptor interactions.
- Hydroxyl group : Capable of forming hydrogen bonds, potentially increasing solubility in biological systems.
- Benzamide moiety : Provides a site for acylation reactions and may participate in enzyme binding.
Antimicrobial Properties
Research indicates that 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide exhibits significant antimicrobial activity. In a study comparing various benzamide derivatives, this compound demonstrated efficacy against multiple strains of bacteria and fungi, comparable to established antibiotics such as isoniazid and penicillin G .
Table 1: Antimicrobial Activity of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison Standard |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | Isoniazid |
| Staphylococcus aureus | 1.0 µg/mL | Penicillin G |
| Candida albicans | 0.25 µg/mL | Fluconazole |
Photosynthesis Inhibition
The compound has also been evaluated for its ability to inhibit photosynthetic electron transport in chloroplasts from Spinacia oleracea (spinach). It was found to bind reversibly to photosystem II (PS II), which is crucial for the light-dependent reactions of photosynthesis. This inhibition suggests potential applications in herbicide development .
Structure-Activity Relationship (SAR)
The biological activity of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide can be attributed to its structural characteristics. Studies on related compounds indicate that the presence of the chloro and hydroxyl groups enhances lipophilicity and biological interactions, while the benzamide structure facilitates enzyme binding .
Case Studies
- Antimycobacterial Activity : A series of studies have shown that derivatives similar to 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide possess strong antimycobacterial properties. In vitro tests revealed that these compounds could inhibit the growth of Mycobacterium tuberculosis, demonstrating their potential as new therapeutic agents against tuberculosis .
- Fungal Inhibition : The compound has exhibited promising antifungal activity against various strains, including Candida species. This suggests its utility in treating fungal infections, particularly in immunocompromised patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
